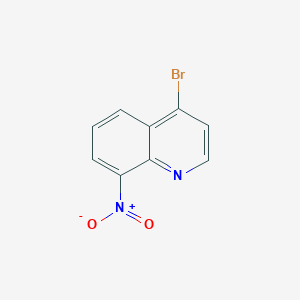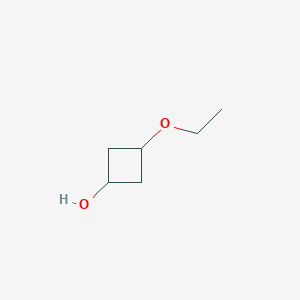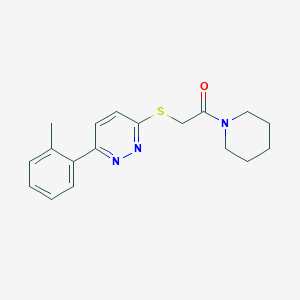![molecular formula C13H13NO5 B2969110 4-[[(1R,2S)-2-Carboxycyclopropanecarbonyl]amino]-3-methylbenzoic acid CAS No. 2378490-04-9](/img/structure/B2969110.png)
4-[[(1R,2S)-2-Carboxycyclopropanecarbonyl]amino]-3-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as rac-4-[(1R,2S)-2-carboxycyclopropaneamido]-3-methylbenzoic acid, has a molecular weight of 263.25 . It is a powder at room temperature and is stored at 4 degrees Celsius .
Molecular Structure Analysis
The compound is chiral, meaning it has a non-superimposable mirror image . This is due to the presence of stereocenters in the molecule, which are labeled as R or S . The specific configuration of this compound is (1R,2S), indicating the spatial arrangement of the atoms .Applications De Recherche Scientifique
Chemical and Physical Properties of Related Compounds
Research on compounds like Parabens , which are esters of para-hydroxybenzoic acid, and Gallic acid , a natural phenolic compound, highlights the diverse applications of similar chemicals in aquatic environments and pharmacological activities. Parabens, for instance, are used as preservatives in various products and have been studied for their occurrence, fate, and behavior in aquatic environments. These studies are crucial for understanding the environmental impact of widely used chemical preservatives (Haman et al., 2015).
Pharmacological Activities and Molecular Mechanisms
Gallic acid has garnered attention for its anti-inflammatory properties. Research elucidates its pharmacological activities and the molecular mechanisms involved in inflammatory diseases, indicating its potential as a candidate for treating various inflammation-related conditions (Bai et al., 2020).
Applications in Sustainable Agriculture
The role of 1-Aminocyclopropane-1-carboxylic acid (ACC) deaminase producing plant growth-promoting rhizobacteria (PGPR) highlights an eco-friendly approach to enhancing food security under changing environmental conditions. These bacteria are capable of improving plant growth and stress tolerance, offering a promising alternative method for sustainable agriculture (Murali et al., 2021).
Contributions to Medicinal Chemistry
The synthesis and application of 1,3,4-Oxadiazoles and Quinoxalines in new drug development are noteworthy. These compounds exhibit a range of pharmacological activities, such as antitumor, anti-inflammatory, and antimicrobial effects. Their diverse biological roles and the synthetic procedures to access these compounds are critical for medicinal chemistry and drug discovery efforts (Rana et al., 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that similar compounds, such as 1-aminocyclopropanecarboxylic acids (accs), have high physiological activity as plant growth regulators, conformationally rigid analogs of natural amino acids, and peptidomimetics .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a series of chemical transformations, including alkylation of glycine equivalents with 1,2-electrophiles, intramolecular cyclization of γ-substituted amino acid derivatives, and alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Biochemical Pathways
It is known that similar compounds, such as accs, play important roles in plant metabolism . They are also used as conformationally confined analogs of physiologically active natural amino acids .
Result of Action
It is known that similar compounds, such as accs, have high physiological activity and are used in the design of peptidomimetics .
Propriétés
IUPAC Name |
4-[[(1R,2S)-2-carboxycyclopropanecarbonyl]amino]-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-6-4-7(12(16)17)2-3-10(6)14-11(15)8-5-9(8)13(18)19/h2-4,8-9H,5H2,1H3,(H,14,15)(H,16,17)(H,18,19)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXHSHHSERDJSK-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC(=O)C2CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC(=O)[C@@H]2C[C@@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2969028.png)


![N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide](/img/structure/B2969034.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2969040.png)

![N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B2969043.png)
![N-(2,4-difluorophenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2969045.png)
![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2969046.png)

![1,3-dichloro-2-({[2-(methylsulfanyl)phenyl]methyl}sulfanyl)benzene](/img/structure/B2969049.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-bromophenyl)methanone](/img/structure/B2969050.png)
